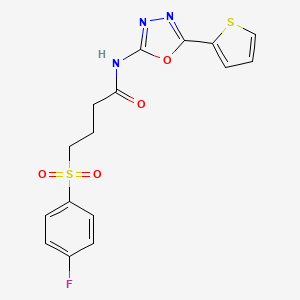
4-((4-fluorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-fluorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C16H14FN3O4S2 and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((4-fluorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a member of the oxadiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of key enzymes related to neurodegenerative diseases and other therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H17FN4O4S2
- Molecular Weight : 436.5 g/mol
- CAS Number : 1219429-54-5
The structure includes a sulfonyl group and an oxadiazole ring , which are critical for its biological activity. The presence of the 4-fluorophenyl moiety enhances lipophilicity and may influence the compound's interaction with biological targets.
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Recent studies have highlighted the compound's potential as an inhibitor of cholinesterases, particularly BuChE. The inhibition of these enzymes is significant in the context of Alzheimer's disease, where they play a role in the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.
-
Inhibitory Potency :
- The compound exhibited promising inhibitory activity against BuChE with an IC50 value of approximately 5.07 µM, indicating strong potency compared to standard inhibitors like donepezil .
- Selectivity towards BuChE over AChE was noted, with selectivity index (SI) ratios greater than 19.72 for certain derivatives .
-
Mechanism of Action :
- Docking studies demonstrated that the compound fits well within the active site of BuChE, forming favorable interactions such as hydrogen bonds and lipophilic contacts with key residues .
- The oxadiazole ring and sulfonyl group contribute significantly to these interactions, enhancing binding affinity.
Other Biological Activities
The oxadiazole derivatives have also been investigated for various other biological activities:
- Antimicrobial Activity : Some studies have indicated that oxadiazole derivatives possess antibacterial properties, making them candidates for further development against resistant bacterial strains .
- Anticonvulsant Activity : Compounds with similar structural motifs have shown potential anticonvulsant effects in preclinical models .
Case Study 1: Neuroprotective Effects
A study evaluated several oxadiazole derivatives for their neuroprotective effects in vitro. The lead compound demonstrated significant neuroprotection against oxidative stress-induced cell death in neuronal cell lines. This suggests potential therapeutic applications in neurodegenerative diseases beyond Alzheimer's.
Case Study 2: Synthesis and Characterization
A comprehensive synthesis route was developed for this compound, involving multi-step reactions that included sulfonylation and cyclization to form the oxadiazole ring. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds.
Summary Table of Biological Activities
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4S2/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(24-16)13-3-1-9-25-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMAZBMNHHPITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














